(4-Bromothiazol-2-yl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS: 1207175-70-9) is a halogenated thiazole building block engineered for orthogonal diversification: the primary aliphatic amine readily forms amide bonds, while the 4-position bromine enables robust Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Its elevated lipophilicity (LogP ≈ 1.79 vs. 0.22 for the des-bromo analog) critically alters pharmacokinetic profiles in lead optimization. Use this compound to map hydrophobic binding pockets and rapidly construct focused probe libraries. Insist on ≥98% purity to ensure reproducible reaction yields and valid SAR data. Bulk packaging and global shipping with full analytical documentation available.

Molecular Formula C4H6BrClN2S
Molecular Weight 229.53
CAS No. 1207175-70-9
Cat. No. B3033812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiazol-2-yl)methanamine hydrochloride
CAS1207175-70-9
Molecular FormulaC4H6BrClN2S
Molecular Weight229.53
Structural Identifiers
SMILESC1=C(N=C(S1)CN)Br.Cl
InChIInChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H
InChIKeyGCYLPOFJYZDHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS 1207175-70-9) - A Core Building Block in Heterocyclic Chemistry


(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS 1207175-70-9) is a brominated thiazole derivative, a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms [1]. It is presented as a hydrochloride salt to enhance stability and solubility in aqueous or polar solvent systems, making it a highly practical intermediate in organic synthesis and pharmaceutical research [1]. Its core utility stems from the presence of a primary amine functional group, which allows for versatile derivatization, and a bromine atom at the 4-position of the thiazole ring, which serves as a synthetic handle for cross-coupling reactions and influences the compound's physicochemical properties .

The Critical Role of 4-Position Bromination in (4-Bromothiazol-2-yl)methanamine Hydrochloride


In-class substitution of (4-Bromothiazol-2-yl)methanamine hydrochloride with analogs like the 4-chloro or 4-methyl variants is not scientifically valid due to quantifiable differences in key molecular properties. The presence of a bromine atom at the 4-position, compared to a hydrogen, methyl, or chloro group, significantly alters the compound's lipophilicity, as reflected by computed LogP values, and impacts its electronic character and reactivity profile . For instance, the higher calculated LogP of the brominated derivative (1.79) compared to its des-bromo (thiazol-2-ylmethanamine) counterpart (0.22) directly influences its behavior in partitioning and transport within biological systems, making it a distinct chemical entity for research applications [1][2]. These measurable differences mean that substituting one analog for another can lead to divergent synthetic outcomes or biological screening results, undermining the reproducibility and validity of experimental data.

Quantifiable Differentiation: (4-Bromothiazol-2-yl)methanamine Hydrochloride vs. Key Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Thiazole Core

The 4-bromo substitution on the thiazole ring of (4-Bromothiazol-2-yl)methanamine hydrochloride confers a significantly higher lipophilicity compared to its unsubstituted counterpart, thiazol-2-ylmethanamine. This is quantified by a calculated LogP value of 1.7861 for the target compound , representing a substantial increase over the calculated LogP of 0.22 for thiazol-2-ylmethanamine [1]. This differential impacts solubility, membrane permeability, and distribution profiles in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Altered Molecular Weight and Steric Bulk vs. 4-Chloro and 4-Methyl Analogs

The molecular weight of (4-Bromothiazol-2-yl)methanamine hydrochloride (229.53 g/mol) is substantially greater than its 4-chloro (148.61 g/mol for the free base) and 4-methyl (164.66 g/mol for the hydrochloride salt) analogs [1]. This difference is a direct consequence of the bromine atom's larger atomic mass (79.9 Da) compared to chlorine (35.5 Da) or a methyl group (15 Da). This increased steric bulk can influence target binding, enzyme pocket interactions, and the compound's reactivity in sterically sensitive transformations.

Organic Synthesis Medicinal Chemistry SAR Studies

Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo Substitution Pattern

(4-Bromothiazol-2-yl)methanamine hydrochloride and its regioisomer, (2-Bromothiazol-5-yl)methanamine hydrochloride (CAS 1001413-46-2), both share the same molecular weight and formula (229.53 g/mol, C4H6BrClN2S) but differ in the position of the bromine atom relative to the methanamine group [1]. This difference in connectivity leads to distinct chemical environments for the thiazole ring, which are reflected in their unique InChIKeys and predicted properties. For instance, while both have a topological polar surface area (TPSA) of 67.2 Ų, the orientation of the dipole moment and the electron density distribution around the ring are different, which can lead to divergent reactivity in cross-coupling reactions and interactions with biological targets.

Heterocyclic Chemistry Regioselectivity Chemical Synthesis

Targeted Research and Industrial Applications for (4-Bromothiazol-2-yl)methanamine Hydrochloride


Medicinal Chemistry: Probe for Enhanced Lipophilicity in Lead Optimization

In structure-activity relationship (SAR) campaigns focused on improving membrane permeability or target engagement, (4-Bromothiazol-2-yl)methanamine hydrochloride serves as a key analog for evaluating the impact of increased lipophilicity (LogP = 1.79) compared to the unsubstituted thiazole core (LogP = 0.22) [1][2]. This quantifiable difference allows medicinal chemists to systematically probe the lipophilic tolerance of a binding pocket and fine-tune a lead compound's pharmacokinetic properties.

Chemical Biology: A Versatile Handle for Bioconjugation and Probe Synthesis

The primary amine in (4-Bromothiazol-2-yl)methanamine hydrochloride provides a nucleophilic site for facile conjugation to carboxylic acids, activated esters, or other electrophiles to create amide bonds. Simultaneously, the 4-bromo substituent on the thiazole ring serves as a robust synthetic handle for subsequent diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . This orthogonal reactivity profile makes it an ideal core scaffold for generating focused libraries of chemical probes.

Organic Synthesis: A Core Intermediate for Constructing Complex Heterocycles

The compound is a privileged building block in organic synthesis for the construction of more elaborate heterocyclic systems. Its molecular weight (229.53 g/mol) and physicochemical properties (HBD=2, HBA=3) [1] indicate a small but dense and functionalized core, making it a valuable starting material for synthesizing diverse thiazole-containing pharmaceuticals and agrochemicals. The bromide's position allows for regiospecific functionalization, differentiating it from other halogenated analogs.

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